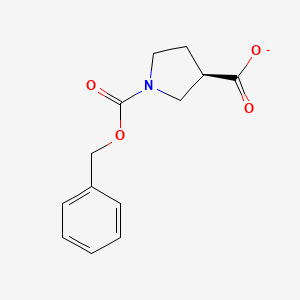
1,3-Pyrrolidinedicarboxylic acid, 1-(phenylmethyl) ester, (3R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Pyrrolidinedicarboxylic acid, 1-(phenylmethyl) ester, (3R)- is an organic compound with the molecular formula C13H15NO4. This compound features a pyrrolidine ring and a phenylmethyl ester group, making it a valuable intermediate in organic synthesis . It is often used in the preparation of various pharmaceuticals and fine chemicals due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Pyrrolidinedicarboxylic acid, 1-(phenylmethyl) ester, (3R)- typically involves the following steps :
Condensation Reaction: 1-Pyrroleethanol and chloromethyl chloroformate are subjected to a condensation reaction under alkaline conditions to yield the chloromethyl ester of the compound.
Alkali Treatment: The chloromethyl ester is then treated with an alkali to produce the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
1,3-Pyrrolidinedicarboxylic acid, 1-(phenylmethyl) ester, (3R)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the reaction conditions and reagents used .
Scientific Research Applications
1,3-Pyrrolidinedicarboxylic acid, 1-(phenylmethyl) ester, (3R)- has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-Pyrrolidinedicarboxylic acid, 1-(phenylmethyl) ester, (3R)- involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting various biochemical processes . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Pyrrolidinedicarboxylic acid, 1-(phenylmethyl) ester, ®
- 1,3-Pyrrolidinedicarboxylic acid, 4-methoxy-, 1-(phenylmethyl) ester
- 1,3-Pyrrolidinedicarboxylic acid, 1-(phenylmethyl) ester, (3R,4S)
Uniqueness
1,3-Pyrrolidinedicarboxylic acid, 1-(phenylmethyl) ester, (3R)- is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules . This makes it particularly valuable in asymmetric synthesis and chiral resolution processes .
Biological Activity
1,3-Pyrrolidinedicarboxylic acid, 1-(phenylmethyl) ester, (3R)- is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C19H26N2O6
- Molecular Weight : 378.42 g/mol
- CAS Number : 675834-18-1
Biological Activity Overview
The compound exhibits a range of biological activities, particularly in analgesic and anti-inflammatory contexts. Research indicates its potential utility in treating various conditions, including:
- Pain Management : The compound has shown efficacy in inhibiting substance P-induced scratching in animal models, suggesting analgesic properties .
- Anti-inflammatory Effects : It may be beneficial in treating inflammatory and allergic disorders, particularly those affecting the skin and eyes .
- Central Nervous System Disorders : Preliminary findings suggest possible applications in managing CNS disorders such as psychosis .
The mechanisms underlying the biological activities of 1,3-Pyrrolidinedicarboxylic acid derivatives involve:
- Inhibition of Neurogenic Inflammation : The compound inhibits pathways associated with neurogenic inflammation, which is critical in pain signaling.
- Modulation of Receptor Activity : It may interact with various receptors involved in pain and inflammation pathways.
Analgesic Activity
A study demonstrated that intrathecal administration of the compound significantly reduced scratching behavior induced by substance P in mice. This finding supports its potential as an analgesic agent .
Anti-inflammatory Applications
Research has indicated that derivatives of this compound could be effective in treating conditions like psoriasis and asthma due to their anti-inflammatory properties. The inhibition of inflammatory mediators suggests a promising therapeutic role .
CNS Effects
There is emerging evidence that these compounds can impact CNS disorders. In particular, their ability to modulate neurotransmitter systems may offer new avenues for treatment options .
Comparative Data Table
Properties
Molecular Formula |
C13H14NO4- |
|---|---|
Molecular Weight |
248.25 g/mol |
IUPAC Name |
(3R)-1-phenylmethoxycarbonylpyrrolidine-3-carboxylate |
InChI |
InChI=1S/C13H15NO4/c15-12(16)11-6-7-14(8-11)13(17)18-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,15,16)/p-1/t11-/m1/s1 |
InChI Key |
JSASVUTVTRNJHA-LLVKDONJSA-M |
Isomeric SMILES |
C1CN(C[C@@H]1C(=O)[O-])C(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
C1CN(CC1C(=O)[O-])C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















